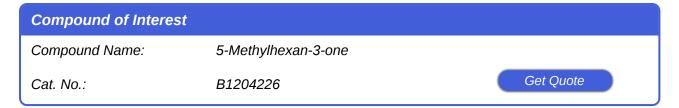


Spectroscopic Analysis of 5-Methylhexan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **5-Methylhexan-3-one** (CAS: 623-56-3), a ketone with the molecular formula C₇H₁₄O.[1] The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document details experimental protocols and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the essential ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **5-Methylhexan-3-one**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)



Signal Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Protons
a	0.9	Doublet	6H	2 x -CH₃
b	1.0	Triplet	3H	-СН3
С	2.1	Multiplet	1H	-CH-
d	2.2	Doublet	2H	-CH ₂ -
е	2.4	Quartet	2H	-CH ₂ -

Note: Data is based on predicted values and may vary slightly from experimental results.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Carbon Assignment	Chemical Shift (δ, ppm)	
C1	~10-15	
C2	~30-65	
C3 (C=O)	~205-220	
C4	~30-65	
C5	~25-35	
C6, C7	~20-50	

Note: There are seven carbon atoms in the molecule, but due to chemical equivalence, fewer signals may be observed.[2] The chemical shift for the carbonyl carbon (C=O) is characteristically downfield.[3]

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2960-2870	Strong	C-H Stretch	Alkane
~1715	Strong	C=O Stretch	Ketone
~1465	Medium	C-H Bend	Alkane
~1370	Medium	C-H Bend	Alkane

Note: The strong absorption at ~1715 cm⁻¹ is highly characteristic of a saturated aliphatic ketone.[4]

Table 4: Mass Spectrometry (EI-MS) Data

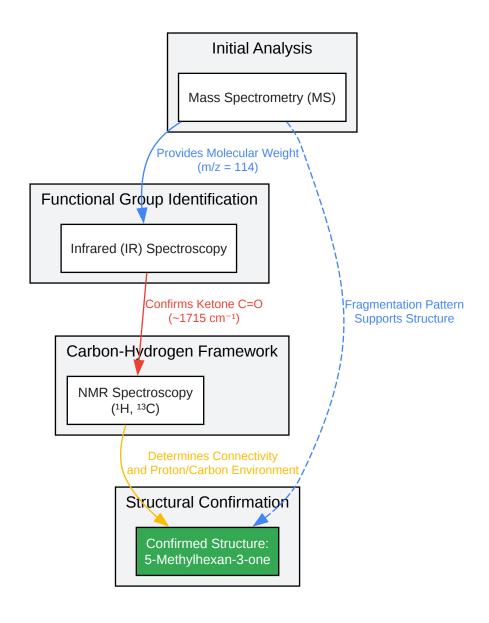
m/z	Relative Intensity (%)	Proposed Fragment
114	10.03	[M] ⁺ (Molecular Ion)
85	21.85	[M - C₂H₅]+ (α-cleavage)
57	99.99	[M - C ₄ H ₉] ⁺ or [C ₄ H ₉] ⁺ (α -cleavage)
41	30.07	[C ₃ H ₅]+
29	51.23	[C ₂ H ₅]+

Data sourced from MassBank and PubChem.[1][5] The base peak at m/z 57 is characteristic of α -cleavage in ketones.[5]

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **5-Methylhexan-3-one** using a combination of spectroscopic techniques.





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